Strontium oxalate monohydrate

Description

Contextualization within Oxalate (B1200264) Chemistry and Inorganic Compounds

Strontium oxalate monohydrate is a metal oxalate, a class of compounds formed between a metal cation (in this case, strontium, Sr²⁺) and the oxalate anion (C₂O₄²⁻). byjus.com The oxalate anion, the conjugate base of oxalic acid, is a bidentate ligand, meaning it can bind to a metal center through two of its oxygen atoms, forming a stable five-membered ring. wikipedia.org This chelating ability is a key feature of oxalate chemistry and contributes to the formation of a wide variety of coordination compounds and network structures. byjus.comwikipedia.org

In the broader field of inorganic chemistry, strontium oxalate is studied for its structural characteristics, thermal decomposition behavior, and as a precursor for strontium-based materials. wikipedia.org Its properties are often compared with other alkaline earth metal oxalates, such as those of calcium and barium, to understand trends in solubility, crystal structure, and thermal stability within the group.

Overview of Hydrated and Anhydrous Strontium Oxalate Forms in Scientific Literature

Strontium oxalate can exist in both anhydrous (SrC₂O₄) and hydrated forms (SrC₂O₄·nH₂O). wikipedia.org The most commonly studied hydrated form is the monohydrate (SrC₂O₄·H₂O). researchgate.net Research has also identified other hydrated forms, such as a dihydrate (SrC₂O₄·2H₂O) and even a more complex polyhydrate (SrC₂O₄·(2.5-x)H₂O). researchgate.netmdpi.comconicet.gov.ar

Table 1: Comparison of Hydrated and Anhydrous Strontium Oxalate

| Property | This compound (SrC₂O₄·H₂O) | Anhydrous Strontium Oxalate (SrC₂O₄) |

|---|---|---|

| Molecular Weight | 193.65 g/mol | 175.64 g/mol |

| Crystal System | Triclinic mdpi.comconicet.gov.ar | Monoclinic |

| Thermal Stability | Loses water upon heating researchgate.net | Higher decomposition temperature |

| Structure | Contains water molecules in the crystal lattice involved in coordination and hydrogen bonding. | A more compact and dense 3D network structure. acs.org |

Evolution of Research Trends in Strontium Oxalate Studies

Early research on strontium oxalate focused on its fundamental properties, such as its synthesis, solubility, and thermal decomposition. wikipedia.orgtandfonline.com Its application in pyrotechnics as a red flame colorant has also been a long-standing area of interest due to the decomposition of strontium oxalate to strontium oxide upon heating. wikipedia.org

More recent research has shifted towards its role in materials science. Strontium oxalate serves as a precursor for the synthesis of various functional materials, including strontium-based perovskites like strontium titanate (SrTiO₃) and strontium stannate (SrSnO₃), which have applications in electronics and catalysis. The thermal decomposition of strontium oxalate to strontium carbonate (SrCO₃) and subsequently strontium oxide (SrO) is a critical step in these synthetic routes. researchgate.nettaylorandfrancis.com

Current research also explores the detailed crystal structures of different strontium oxalate polymorphs and their behavior under extreme conditions, such as high pressure. tandfonline.com Studies on the biomimetic growth of strontium oxalate crystals in the presence of polymers are also emerging, inspired by biomineralization processes. rsc.org Furthermore, investigations into mixed-metal oxalates containing strontium, such as calcium-strontium oxalate solid solutions, are providing insights into ionic substitution and the formation of complex mineral structures. mdpi.comresearchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

strontium;oxalate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.H2O.Sr/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H2;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUKVOYOCQDYEL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

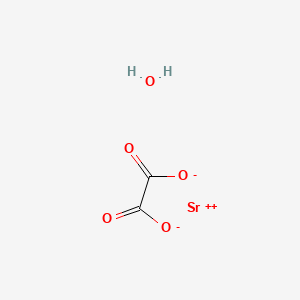

C(=O)(C(=O)[O-])[O-].O.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O5Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6160-36-7 | |

| Record name | Strontium oxalate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006160367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STRONTIUM OXALATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ46WN78YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Strontium Oxalate Monohydrate

Precipitation-Based Synthesis Routes

The synthesis of strontium oxalate (B1200264) monohydrate (SrC₂O₄·H₂O) is commonly achieved through precipitation reactions in aqueous media. This method is favored for its directness and scalability, relying on the low solubility of strontium oxalate in water.

Controlled Precipitation from Aqueous Solutions (e.g., Strontium Salt and Oxalic Acid/Oxalate Solutions)

The fundamental approach to synthesizing strontium oxalate monohydrate involves the reaction of a soluble strontium salt with an oxalate source in water. Typically, strontium nitrate (B79036) (Sr(NO₃)₂) or strontium chloride (SrCl₂) is used as the source of strontium ions (Sr²⁺). ripublication.comuaic.ro The oxalate ions (C₂O₄²⁻) are introduced by dissolving either oxalic acid (H₂C₂O₄) or a soluble oxalate salt, such as sodium oxalate (Na₂C₂O₄), in the aqueous solution. uaic.rocore.ac.uk

The reaction proceeds via the dropwise addition of the oxalate solution to the strontium salt solution, or vice versa, under controlled conditions. ripublication.com This leads to the formation of a white precipitate of strontium oxalate, which can then be isolated. For example, one method involves adding a 0.5 M aqueous solution of oxalic acid dihydrate to a 0.5 M aqueous solution of strontium nitrate in equimolar proportions. ripublication.com Another approach uses strontium chloride and sodium oxalate solutions, both at a concentration of 0.08 M. uaic.ro The resulting precipitate is collected by filtration, washed to remove impurities, and dried. ripublication.com

Influence of Reaction Parameters on Hydrate (B1144303) Formation (e.g., pH, Temperature, Reactant Concentration)

The specific hydrated form of strontium oxalate obtained through precipitation is highly dependent on the reaction conditions. The most critical parameters are temperature and pH.

Temperature plays a crucial role in determining whether the monohydrate or a higher hydrate is formed. The synthesis of this compound is specifically favored at elevated temperatures. ripublication.com Reports indicate that precipitating the compound from a boiling solution reliably yields the monohydrate form (SrC₂O₄·H₂O). ripublication.com Similarly, conducting the precipitation at 70 °C has been shown to produce the monohydrate. uaic.ro In contrast, precipitation at room temperature tends to result in the formation of strontium oxalate dihydrate (SrC₂O₄·2H₂O). ripublication.com

pH of the reaction mixture also significantly influences the final product. At a pH of approximately 5, the precursor powder consists predominantly of this compound. connectedpapers.com However, as the pH increases, the formation of higher hydrates, such as SrC₂O₄·2.5H₂O, becomes more favorable. connectedpapers.com This demonstrates that a weakly acidic environment is optimal for the selective synthesis of the monohydrate phase.

Reactant Concentration affects the nucleation and growth kinetics of the crystals. While specific concentration effects on the hydrate form are linked to achieving supersaturation, the concentrations of the strontium salt and oxalate solutions are key variables in controlling particle size, morphology, and the purity of the final product. researchgate.net

Table 1: Influence of Reaction Parameters on Strontium Oxalate Hydrate Formation

| Parameter | Condition | Predominant Product | Reference(s) |

| Temperature | Boiling Solution | This compound (SrC₂O₄·H₂O) | ripublication.com |

| 70 °C | This compound (SrC₂O₄·H₂O) | uaic.ro | |

| Room Temperature | Strontium Oxalate Dihydrate (SrC₂O₄·2H₂O) | ripublication.com | |

| pH | ~5 | This compound (SrC₂O₄·H₂O) | connectedpapers.com |

| >5 (Increasing) | Strontium Oxalate Dihydrate/Higher Hydrates | connectedpapers.com |

Preparation of Acid Strontium Oxalate Hydrates and their Stoichiometry

Under conditions of excess oxalic acid, this compound can be converted into an acidic hydrate. This conversion proceeds as a consecutive reaction where SrC₂O₄·H₂O reacts further with H₂C₂O₄. ias.ac.in The resulting product is an acidic strontium oxalate hydrate with the stoichiometry H[Sr(C₂O₄)₁.₅(H₂O)] or, written alternatively, Sr(HC₂O₄)(C₂O₄)₀.₅·H₂O. ias.ac.inresearchgate.net This compound forms when the concentration of oxalic acid in the solution is high enough to facilitate the second reaction step, and it can crystallize out of the reaction mixture upon cooling if the solution is saturated. ias.ac.in

Gel-Based Crystal Growth Techniques

For the cultivation of high-quality single crystals, which is not possible with direct precipitation methods due to rapid nucleation, gel-based techniques are employed. These methods allow for slow, controlled diffusion of reactants, leading to the growth of larger and more perfect crystals.

Cultivation of this compound Single Crystals in Agar (B569324) and Silica (B1680970) Hydrogel Media

Single crystals of strontium oxalate can be successfully grown at ambient temperature using a gel diffusion technique. This method is particularly suitable for water-insoluble compounds like strontium oxalate that decompose before melting.

In an agar-agar gel medium, the process can be set up in a single or double diffusion configuration. For single diffusion, a solution of a strontium salt (e.g., strontium chloride) is incorporated into the agar gel as it sets. A solution of oxalic acid is then carefully poured on top of the set gel. The oxalate ions slowly diffuse into the gel, reacting with the strontium ions to form crystals within the gel matrix.

Similarly, silica hydrogel can be used as the growth medium. The technique involves preparing a silica gel, often by mixing sodium metasilicate (B1246114) with an acid, which also contains one of the reactants. uaic.ro The other reactant is then added as a supernatant solution, allowing for diffusion and subsequent crystal growth. This method has been used to grow various mixed oxalate crystals, demonstrating its versatility.

Optimization of Gel and Reactant Concentrations for Crystal Growth

The quality, size, and morphology of the crystals grown in a gel medium are highly dependent on several experimental parameters that must be optimized.

Gel Concentration/Density: The concentration of the gel itself (e.g., agar or sodium metasilicate) is a critical parameter. It dictates the density of the gel matrix, which in turn controls the diffusion rate of the reactant ions. A denser gel will slow down diffusion, potentially leading to fewer nucleation sites and larger, higher-quality crystals.

Reactant Concentration: The concentrations of the strontium salt and oxalic acid solutions are crucial for controlling the rate of supersaturation within the gel. Optimum conditions are established by systematically varying the molarity of the reactant solutions. For instance, in an agar gel system, strontium chloride and oxalic acid concentrations in the range of 0.5 M to 1.0 M have been explored to achieve the best results.

Other Parameters: Factors such as the pH of the gel, the setting time allowed for the gel before adding the supernatant, and the ambient temperature can also be adjusted to optimize crystal growth. By carefully controlling these variables, different crystal habits, from transparent prismatic bi-pyramidal shapes to spherulites, can be obtained.

Table 2: Optimization Parameters for Gel-Based Crystal Growth of Strontium Oxalate

| Parameter | Variable | Purpose | Reference(s) |

| Gel Medium | Agar-Agar, Silica Hydrogel | Provides a matrix for controlled diffusion. | |

| Gel Concentration | e.g., 1.5% for agar gel | To control the rate of reactant diffusion. | |

| Reactant Solutions | Strontium Chloride, Oxalic Acid | To provide the necessary ions for crystal formation. | |

| Reactant Concentration | e.g., 0.5 M - 1.0 M | To control the level of supersaturation and nucleation rate. | |

| Temperature | Ambient | To ensure slow and stable crystal growth. | |

| Gel Setting Time | Variable | To allow the gel to form a stable matrix before diffusion begins. |

Single Diffusion and Double Diffusion Methodologies

Gel growth techniques, such as single and double diffusion methods, offer a simple and effective means to grow single crystals of sparingly soluble salts like strontium oxalate at ambient temperatures. researchgate.netrsc.org These methods are particularly useful for studying crystal growth mechanisms and for obtaining high-quality crystals by controlling the rate of reaction and nucleation. rsc.org Agar-agar gel is often preferred over silica hydrogel as it does not require strict pH maintenance. mdpi.com

In a typical double diffusion setup, a U-shaped tube is filled with an agar-agar gel. rsc.orgmdpi.com After the gel sets, solutions of strontium chloride (SrCl₂) and oxalic acid (H₂C₂O₄) are poured into the separate limbs of the tube. mdpi.com The reactants then diffuse slowly through the gel towards each other, leading to the nucleation and growth of strontium oxalate crystals within the gel matrix and at the gel-solution interface. mdpi.com Using this method, spherulite crystals with diameters up to 4 mm have been grown over a period of about 80 days. rsc.orgmdpi.com

The single diffusion method involves incorporating one of the reactants, for instance, strontium chloride, into the agar-agar gel during its preparation. rsc.orgmdpi.com After the gel has set in a test tube, a solution of the other reactant, oxalic acid, is poured on top. rsc.orgmdpi.com This configuration can lead to the formation of different crystal habits. For example, transparent prismatic bi-pyramidal and platy-shaped crystals have been obtained using this technique, particularly when additives like ammonium (B1175870) chloride are introduced into the gel media to control the nucleation rate through a common ion effect. researchgate.netmdpi.com

The specific conditions of the gel diffusion method, including reactant concentration, gel density, and the use of a neutral gel layer, can be adjusted to influence the resulting crystal morphology and size. rsc.orgmdpi.comresearchgate.net While neutral gels can reduce the number of nucleation sites, they may not necessarily increase the final crystal size. rsc.orgmdpi.com

| Parameter | Single Diffusion | Double Diffusion | Reference |

| Typical Reactants | SrCl₂ in gel, H₂C₂O₄ solution | SrCl₂ solution, H₂C₂O₄ solution | rsc.orgmdpi.com |

| Resulting Morphology | Transparent prismatic bi-pyramidal, platy-shaped | Opaque spherulites | rsc.orgmdpi.com |

| Maximum Size | ~6 x 6 x 3 mm | ~4 mm diameter | rsc.orgmdpi.com |

| Key Advantage | Good quality, large single crystals with additives | Growth of spherulites | rsc.orgmdpi.com |

Hydrothermal Synthesis Approaches for Strontium Oxalate

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions or suspensions at elevated temperatures and pressures. tandfonline.comdntb.gov.ua This technique is advantageous for synthesizing anhydrous strontium oxalate single crystals and other complex oxides, offering effective control over particle composition, size, and morphology. mdpi.comtandfonline.comjst.go.jp The properties of water as a solvent change significantly under hydrothermal conditions, which can accelerate reactions and influence the final product characteristics. dntb.gov.ua

While detailed studies on the hydrothermal synthesis of strontium oxalate are less common than for compounds like strontium titanate (SrTiO₃), the principles are transferable. tandfonline.com For instance, microwave-assisted hydrothermal synthesis has been successfully used to produce strontium citrate (B86180) monohydrate, a related carboxylate, yielding a homogeneous, phase-pure powder with a plate-like single crystal morphology in a relatively short reaction time of 60 minutes at 130 °C. d-nb.info This suggests that similar rapid, controlled synthesis could be achievable for strontium oxalate.

The key to morphological control in hydrothermal processes lies in manipulating experimental parameters such as temperature, time, pH, reactant concentration, and the use of surfactants or polymeric additives. tandfonline.comtandfonline.com These factors can act as templates or growth modifiers, directing the formation of specific particle shapes. tandfonline.com For example, in the synthesis of other materials, surfactants have been shown to form micelles that template the growth of nanoparticles. tandfonline.com Anhydrous strontium oxalate single crystals have been successfully prepared via hydrothermal methods, demonstrating the feasibility of this route for obtaining specific phases of the compound. mdpi.comjst.go.jp

In-Situ Conversion Reactions for this compound Formation

In-situ conversion offers a direct route to synthesize this compound from less soluble strontium precursors, most notably strontium sulfate (B86663) (SrSO₄). This method is particularly relevant for industrial processes that utilize natural strontium sources like celestite ore.

The conversion of strontium sulfate, the primary component of the mineral celestite, into strontium oxalate hydrate is a key step in the production of high-purity strontium compounds. d-nb.info The reaction typically involves treating strontium sulfate with a solution of an oxalate salt, such as ammonium oxalate ((NH₄)₂C₂O₄) or oxalic acid (H₂C₂O₄). d-nb.info

Studies have shown that this conversion can proceed as a consecutive reaction. d-nb.inforesearchgate.net In the first step, a pseudomorphic conversion occurs where strontium sulfate reacts with oxalic acid to form a layer of this compound (SrC₂O₄·H₂O) on the surface of the solid particles. d-nb.inforesearchgate.net In a second step, this newly formed strontium oxalate can further react with excess oxalic acid to form an acidic strontium oxalate hydrate. d-nb.inforesearchgate.net The rate of the initial conversion is influenced by factors such as temperature and the concentration of the oxalic acid solution. d-nb.info An increase in either of these parameters generally leads to an increased reaction rate, although the reaction can slow down as the protective layer of strontium oxalate forms. d-nb.info

Mechanochemical methods, which use mechanical energy to induce chemical reactions, have also been investigated for the conversion of celestite. d-nb.info In one study, the in-situ conversion of SrSO₄ into SrC₂O₄·H₂O using ammonium oxalate was explored, examining the effects of rotation speed, ball-to-sample ratio, and solution concentration. d-nb.info A conversion efficiency of over 70% was achieved under optimized conditions. d-nb.info

| Conversion Method | Reactants | Key Findings | Reference |

| Aqueous Conversion | SrSO₄, H₂C₂O₄ | Consecutive reaction forming SrC₂O₄·H₂O layer; rate increases with temperature and concentration. | d-nb.inforesearchgate.net |

| Mechanochemical Conversion | SrSO₄, (NH₄)₂C₂O₄ | Conversion of >70% achieved by optimizing mechanical and chemical parameters. | d-nb.info |

Controlled Morphogenesis and Particle Engineering

The morphology of strontium oxalate crystals significantly impacts their application as precursors. Therefore, considerable research has focused on controlling crystal habit, size, and phase structure through the use of additives and by varying reaction conditions.

Polymeric additives with functional groups, such as carboxylates, are known to be potent inhibitors and modifiers of crystal growth for sparingly soluble salts like oxalates. tandfonline.com These polymers can interact with specific crystal faces, altering their growth rates and leading to dramatic changes in the final particle morphology. d-nb.infotandfonline.com

Poly(methacrylic acid) (PMAA): The presence of PMAA during the precipitation of strontium oxalate has been shown to induce the formation of unusual, dumbbell-shaped aggregates. jst.go.jptandfonline.com These aggregates are composed of two dandelion-like heads, which are themselves assembled from rod-like strontium oxalate dihydrate (SOD) crystals. jst.go.jptandfonline.com In the absence of PMAA, the product is typically a mixture of aggregated this compound (SOM) and distorted bipyramids of the dihydrate phase. tandfonline.com The formation of the dumbbell structures in the presence of PMAA is suggested to follow a fractal growth mechanism, starting from rod-like seed crystals. tandfonline.com The concentration of PMAA plays a crucial role; at lower concentrations, different morphologies may be observed compared to the well-defined dumbbells formed at higher concentrations. tandfonline.com

Poly(styrene-alt-maleic acid) (PSMA): PSMA is another effective polymeric additive for controlling the morphology and phase of strontium oxalate. d-nb.info By varying experimental conditions such as pH, aging time, and the concentration of PSMA, a variety of crystal shapes including bi-pyramids, rods, peanuts, and spherical particles can be obtained. d-nb.info Research indicates that PSMA promotes the formation of the strontium oxalate dihydrate (SOD) phase. d-nb.info For example, peanut-shaped particles have been successfully synthesized in the presence of PSMA at specific pH values of 7 and 8. d-nb.info

The targeted synthesis of specific strontium oxalate crystal habits can be achieved by carefully selecting the synthetic method and controlling the reaction parameters.

Bi-pyramids: This morphology is often associated with the dihydrate phase of strontium oxalate (and the analogous calcium oxalate dihydrate). mdpi.comtandfonline.com Distorted bipyramids of strontium oxalate dihydrate can form in simple aqueous precipitation reactions without additives. tandfonline.com Well-defined, transparent prismatic bi-pyramidal crystals have also been grown using single diffusion gel methods, especially when the nucleation rate is controlled. rsc.orgmdpi.com

Rods: Rod-like crystals are a common morphology that can be produced under various conditions. In the presence of poly(methacrylic acid), rod-like strontium oxalate dihydrate crystals act as the primary building blocks for larger, complex dumbbell-shaped aggregates. tandfonline.com Uniform rods with dimensions of approximately 2 µm in length and 600 nm in width have also been synthesized using a living bio-template method.

Spherulites: Spherulitic growth, characterized by a radial arrangement of crystalline fibers, is frequently observed in gel diffusion experiments. rsc.orgmdpi.com In the double diffusion synthesis of strontium oxalate in agar-agar gel, spherulite crystals are the predominant morphology, growing to several millimeters in diameter. rsc.orgmdpi.com Spherulitic crystals can also form at the interface and within the gel in single diffusion methods. mdpi.com

Mechanisms of Biomimetic Growth Phenomena

The synthesis of inorganic materials with controlled size, morphology, and superstructure is a significant area of research in materials science. Nature often provides inspiration for these developments, with biomineralization processes demonstrating exquisite control over the nucleation and growth of minerals. rsc.org This has led to the development of biomimetic or bio-inspired strategies for the synthesis of advanced inorganic materials. rsc.org In the context of this compound (SrC₂O₄·H₂O), biomimetic growth phenomena are primarily investigated through the use of organic additives and templates that mimic the role of macromolecules in biological systems. These additives can influence the crystallization pathway, leading to the formation of complex and hierarchical structures that would not be obtained through conventional precipitation methods.

For instance, the presence of polymeric additives like poly(methacrylic acid) (PMAA) has been shown to induce the formation of unusual, dumbbell-shaped aggregates of strontium oxalate. rsc.orgresearchgate.net These aggregates are composed of smaller, rod-like crystals arranged in a hierarchical fashion. rsc.org The formation of such complex structures is attributed to a fractal growth mechanism, where the polymer influences both the nucleation and the subsequent self-assembly of the primary crystals. rsc.orgresearchgate.net

The concentration of the additive plays a crucial role in determining the final morphology. At low concentrations, the additive may only slightly modify the crystal habit, while at higher concentrations, it can lead to the formation of highly ordered superstructures. rsc.org This concentration-dependent effect highlights the delicate balance of interactions required to achieve precise morphological control.

The table below summarizes the effect of a specific polymeric additive on the morphology of strontium oxalate crystals.

| Additive | Concentration (g L⁻¹) | Resulting Morphology | Primary Crystal Phase | Reference |

| None | 0 | Aggregated/polynucleated crystals and distorted bipyramids | Strontium oxalate dihydrate (SOD) with minor this compound (SOM) | rsc.org |

| Poly(methacrylic acid) (PMAA) | 0.126 | Rounded peanut-like rods | - | rsc.org |

| Poly(methacrylic acid) (PMAA) | 1.26 | Dumbbell-shaped aggregates of dandelion-like heads | Radially aligned, rod-like strontium oxalate dihydrate (SOD) crystals | rsc.org |

In addition to soluble polymers, organized organic templates such as Langmuir monolayers have also been employed to direct the crystallization of strontium-containing compounds. rsc.orgscirp.org These monolayers, formed at the air-water interface, can act as a two-dimensional template for crystal nucleation and growth. scirp.org The specific interactions between the headgroups of the monolayer and the ions in the subphase can lead to the formation of highly oriented crystals with specific polymorphs and morphologies. scirp.orgacs.org

The study of biomimetic growth phenomena in this compound not only provides insights into the fundamental mechanisms of biomineralization but also offers a pathway to new materials with tailored properties. Understanding how to control the crystallization process through the use of organic additives is key to designing advanced functional materials for a variety of applications. rsc.org

Thermal Behavior and Decomposition Mechanisms of Strontium Oxalate Monohydrate

Dehydration Processes of Strontium Oxalate (B1200264) Hydrates

Multi-Step Dehydration Pathways of Strontium Oxalate Monohydrate and Polyhydrates

Strontium oxalate can exist in various hydrated forms, with the monohydrate (SrC₂O₄·H₂O) and polyhydrates (e.g., SrC₂O₄·nH₂O where n > 1) being the most common. The dehydration of these hydrates is not always a single-step event.

Thermogravimetric analysis (TGA) has shown that the dehydration of strontium oxalate can occur in stages, indicating that water molecules are held within the crystal lattice with different binding energies. For instance, a study on strontium oxalate with 1.25 water molecules (SrC₂O₄·1.25H₂O) revealed a two-step dehydration process. researchgate.netresearchgate.net The initial dehydration step, representing the loss of the majority of water, is followed by the release of a smaller, more tightly bound fraction of water at a higher temperature. researchgate.net Specifically, the main dehydration for this polyhydrate occurs around 180°C, with the remaining water being released at approximately 270°C. researchgate.net

In contrast, single crystals of this compound (SrC₂O₄·H₂O) have been observed to dehydrate in a single step. researchgate.net The temperature for this single-step dehydration is reported to be in the range of 127-200°C. researchgate.net The presence of multiple dehydration steps in polyhydrates is attributed to the different structural environments of the water molecules; some may be directly coordinated to the strontium ion, while others are held by weaker hydrogen bonds.

| Hydrate (B1144303) Form | Dehydration Pathway | Temperature Range (°C) |

| SrC₂O₄·H₂O (single crystal) | Single Step | 127-200 researchgate.net |

| SrC₂O₄·1.25H₂O | Two Steps | ~180 (main), ~270 (final) researchgate.net |

| SrC₂O₄·2H₂O | Two Steps | 180-200 (first step) taylorandfrancis.com |

Correlation Between Crystal Structure and Dehydration Characteristics

A strong correlation exists between the crystal structure of strontium oxalate hydrates and their dehydration behavior. The arrangement of atoms in the crystal lattice dictates the strength with which water molecules are bound and, consequently, the energy required to remove them.

This compound typically crystallizes in a triclinic space group. acs.org This structure features sheet-like motifs where strontium polyhedra are coordinated to oxalate anions and one water molecule. acs.org The dehydration of this structure leads to its collapse and the formation of a three-dimensional network structure in the anhydrous phase. acs.org This structural transformation is irreversible, meaning that rehydration of the anhydrous form is not readily achieved. acs.org

Studies have shown that the dehydration of a triclinic single crystal of SrC₂O₄·H₂O proceeds in a single step. researchgate.netresearchgate.net However, strontium oxalate polyhydrates, which can have different crystal symmetries, exhibit staged dehydration. researchgate.netresearchgate.net This difference arises because the water molecules in polyhydrates occupy distinct crystallographic sites with varying coordination environments, leading to a stepwise release upon heating. The initial crystal structure, therefore, directly influences the dehydration pathway and the thermal stability of the hydrated salt. researchgate.net

Thermal Decomposition of Anhydrous Strontium Oxalate

Following dehydration, the resulting anhydrous strontium oxalate (SrC₂O₄) undergoes further decomposition at higher temperatures. This process involves the formation of an intermediate compound before the final oxide is produced.

Formation and Characterization of Intermediate Phases (e.g., Strontium Carbonate, SrCO₃)

The primary decomposition of anhydrous strontium oxalate leads to the formation of strontium carbonate (SrCO₃) and carbon monoxide (CO). researchgate.nettaylorandfrancis.com This decomposition step typically occurs in the temperature range of 400-600°C, with a peak temperature around 500°C. researchgate.net The reaction can be represented as:

SrC₂O₄(s) → SrCO₃(s) + CO(g)

The formation of strontium carbonate as a stable intermediate has been confirmed through various analytical techniques, including thermogravimetric analysis (TGA) and differential thermal analysis (DTA). researchgate.netresearchgate.net The kinetics of this decomposition have been described by the Avrami-Erofeev model and also by a two-dimensional diffusion-controlled mechanism. researchgate.netresearchgate.netresearchgate.net An exothermic peak observed around 300°C in DTA curves is attributed to the recrystallization of the anhydrous strontium oxalate before its decomposition. researchgate.netresearchgate.net

Subsequent Decomposition to Strontium Oxide (SrO)

The intermediate strontium carbonate is stable over a significant temperature range but will decompose at much higher temperatures to yield strontium oxide (SrO) and carbon dioxide (CO₂). researchgate.netresearchgate.net This final decomposition step is represented by the following equation:

SrCO₃(s) → SrO(s) + CO₂(g)

The decomposition of strontium carbonate generally occurs at temperatures above 900°C. researchgate.net Some studies also note a phase transition of strontium carbonate from an orthorhombic to a hexagonal structure at around 910°C, just before the final decomposition. researchgate.netresearchgate.net The complete thermal decomposition of this compound, therefore, proceeds through the formation of anhydrous oxalate, then strontium carbonate, and finally strontium oxide.

| Decomposition Step | Temperature Range (°C) | Products |

| Anhydrous Oxalate to Carbonate | 400-600 researchgate.net | SrCO₃, CO |

| Carbonate to Oxide | > 900 researchgate.net | SrO, CO₂ |

Influence of Gaseous Atmospheres (e.g., Air, H₂, N₂, CO₂) on Thermal Decomposition Pathways

The atmosphere in which the thermal decomposition of strontium oxalate is carried out can significantly influence the reaction pathways and the characteristics of the final products.

Studies have been conducted in various gaseous atmospheres, including air, hydrogen (H₂), nitrogen (N₂), and carbon dioxide (CO₂). researchgate.net The surrounding gas can affect the morphology and grain size of the resulting strontium carbonate. researchgate.net

In an oxidizing atmosphere like air, the decomposition of the oxalate is exothermic. niscpr.res.in This is due to the highly exothermic oxidation of the carbon monoxide (CO) produced during the initial decomposition of the oxalate to carbon dioxide (CO₂). niscpr.res.in This secondary reaction can alter the kinetics of the main decomposition and create temperature gradients within the sample. researchgate.net

In an inert atmosphere like nitrogen, the decomposition is endothermic. niscpr.res.in The absence of oxygen prevents the oxidation of CO. However, a secondary reaction, the disproportionation of carbon monoxide into carbon and carbon dioxide (2CO → C + CO₂), can occur. researchgate.net This can lead to the deposition of carbon particles. netsu.org

In a carbon dioxide atmosphere , the decomposition of the anhydrous oxalate occurs at higher temperatures compared to other atmospheres. netsu.org This is attributed to the stabilization of the intermediate strontium carbonate, as the high partial pressure of CO₂ shifts the equilibrium of the carbonate decomposition reaction. netsu.org

The presence of a reducing atmosphere like hydrogen can enhance the sintering process at high temperatures. researchgate.net The choice of atmosphere is, therefore, a critical parameter that can be used to control the decomposition process and the properties of the resulting materials.

Mechanistic and Kinetic Investigations of Solid-State Reactions

The thermal decomposition of this compound is a multi-step process that has been extensively studied to elucidate its reaction mechanisms and kinetics. The process typically involves the initial dehydration to form anhydrous strontium oxalate (SrC₂O₄), followed by the decomposition of the anhydrous salt into strontium carbonate (SrCO₃), and finally, the decomposition of strontium carbonate to strontium oxide (SrO) at higher temperatures. epa.govresearchgate.net

Non-isothermal thermogravimetry (TG) and differential thermal analysis (DTA) are powerful techniques used to investigate the thermal decomposition of this compound. researchgate.netresearchgate.net TG measures the change in mass of a sample as a function of temperature, providing information about the different stages of decomposition and their corresponding temperature ranges. egyankosh.ac.in DTA, on the other hand, measures the temperature difference between a sample and a reference material, revealing whether a process is exothermic or endothermic. researchgate.net

A typical TG curve for strontium oxalate hydrate shows distinct mass loss steps. The initial weight loss corresponds to the dehydration of the monohydrate, which generally completes around 200-210°C. researchgate.net The subsequent major weight loss, occurring in the temperature range of 400-600°C, is attributed to the decomposition of anhydrous strontium oxalate into strontium carbonate with the evolution of carbon monoxide. researchgate.netresearchgate.net A final decomposition step at higher temperatures corresponds to the conversion of strontium carbonate to strontium oxide. researchgate.net

DTA curves provide further insight into the energetic of these processes. The dehydration step is typically observed as an endothermic peak. The decomposition of anhydrous strontium oxalate to strontium carbonate is also an endothermic process. taylorandfrancis.com Interestingly, an exothermic peak is often observed around 300°C, which is attributed to the recrystallization of the anhydrous strontium oxalate formed after dehydration. researchgate.net Another endothermic peak observed at approximately 910°C is associated with the orthorhombic to hexagonal phase transition of strontium carbonate. researchgate.net

The kinetic parameters of the solid-state decomposition of strontium oxalate, such as the activation energy (Ea) and the pre-exponential factor (A), are crucial for understanding the reaction rate and mechanism. These parameters are often determined from non-isothermal TG data using various computational methods. The activation energy represents the minimum energy required for the reaction to occur, while the pre-exponential factor relates to the frequency of collisions between reacting particles.

The decomposition of anhydrous strontium oxalate to strontium carbonate has been a primary focus of kinetic studies. The values of the activation energy and pre-exponential factor can vary depending on the experimental conditions and the kinetic model applied for data analysis. Several studies have reported a range of values for these parameters, highlighting the complexity of the decomposition process. For instance, one study found the activation energy for the decomposition of strontium oxalate to strontium carbonate to be 938.01 kJ/mol. researchgate.net Another investigation reported activation energies ranging from 263 ± 4 kJ/mol to 299 ± 5 kJ/mol for the same process, depending on the specific diffusion-controlled model used. researchgate.net

The following interactive table summarizes some of the reported kinetic parameters for the non-isothermal decomposition of anhydrous strontium oxalate to strontium carbonate in air, as calculated by the composite method assuming different kinetic models.

| Model | Activation Energy (Ea) (kJ/mol) | log(A/s⁻¹) |

| D2 | 263 ± 4 | 17.4 ± 0.3 |

| D2 | 297 ± 4 | 18.4 ± 0.3 |

| D2 | 299 ± 5 | 19.3 ± 0.4 |

| D2 | 286 ± 4 | 18.3 ± 0.3 |

| R1 | 156 ± 5 | 9.8 ± 0.4 |

| R1 | 161 ± 5 | 10.0 ± 0.4 |

| F1 | 172 ± 5 | 11.3 ± 0.4 |

| A2 | 98 ± 7 | 6.1 ± 0.5 |

| A3 | 73 ± 8 | 4.0 ± 0.6 |

| A4 | 60 ± 8 | 3.5 ± 0.6 |

| Table 1: Activation parameters for the non-isothermal decomposition of anhydrous SrC₂O₄ to SrCO₃ in air calculated using the composite method with different kinetic models. researchgate.net |

The mechanism of solid-state reactions, such as the decomposition of strontium oxalate, is often described by various kinetic models. The applicability of a particular model provides insight into the rate-limiting step of the reaction. The most common models considered for the decomposition of strontium oxalate are diffusion-controlled, phase boundary-controlled, and Avrami-Erofeev models.

Diffusion-Controlled Models (D-models): These models assume that the reaction rate is governed by the diffusion of gaseous products through a continuous layer of the solid product. For the decomposition of anhydrous strontium oxalate to strontium carbonate, the two-dimensional diffusion-controlled mechanism (D2 model) has been found to be the most appropriate in several studies. researchgate.netresearchgate.net This suggests that the diffusion of the evolved carbon monoxide through the strontium carbonate product layer is the rate-determining step.

Phase Boundary-Controlled Models (R-models): These models are based on the assumption that the reaction is controlled by the advancement of a reaction interface at a constant velocity. Nucleation is considered to occur rapidly, covering the surface of each particle with a product layer. The decomposition of strontium carbonate to strontium oxide is often best described by a three-dimensional phase boundary-controlled mechanism (R3 model). researchgate.net This indicates that the rate-limiting step is the chemical reaction occurring at the interface between the unreacted strontium carbonate and the strontium oxide product layer.

Avrami–Erofeev Models (A-models): These models describe processes that involve nucleation and the subsequent growth of nuclei. The kinetics of the thermal decomposition of strontium oxalate to strontium carbonate has also been explained using the Avrami-Erofeev kinetic model. researchgate.net This model is particularly relevant when the reaction proceeds through the formation and growth of new solid phases.

The selection of the most appropriate model is typically achieved by fitting the experimental TG data to the mathematical equations corresponding to each model and evaluating the goodness of fit.

The thermal decomposition of this compound involves several endothermic and exothermic processes that can be analyzed from a thermodynamic perspective. The dehydration of the monohydrate is an endothermic process, requiring energy input to break the bonds between the water molecule and the strontium oxalate lattice. taylorandfrancis.com

The final decomposition of strontium carbonate to strontium oxide is a highly endothermic process, requiring significant thermal energy to break the strong carbonate bonds. The enthalpy of this reaction is a key thermodynamic parameter. Studies have shown that the activation energy for the decomposition of strontium carbonate can be higher than its enthalpy of reaction, suggesting a degree of irreversibility in the process. akjournals.comfigshare.com Thermodynamic data, such as the heat of reaction and entropy, provide a more complete picture of the energetics of the decomposition process. For the decomposition of strontium oxalate to the carbonate and the carbonate to the oxide, the heat of reaction and entropy values have been determined in some studies. researchgate.net

Effects of Particle Size and Morphology on Thermal Decomposition Behavior

The particle size and morphology of this compound crystals can significantly influence their thermal decomposition behavior. It has been observed that the decomposition reaction of strontium oxalate to strontium carbonate is affected by the particle size and morphology of the initial material. researchgate.net

Generally, a decrease in particle size leads to an increase in the surface area available for reaction, which can result in a lower decomposition temperature and a faster reaction rate. mdpi.com For instance, studies on the conversion of strontium sulfate (B86663) to strontium oxalate have shown that decreasing the particle size increases the conversion rate. researchgate.net The morphology of the crystals, including their shape and the presence of defects, can also play a crucial role. Different crystal faces may exhibit different reactivities, and the presence of defects can act as nucleation sites, accelerating the decomposition process.

Furthermore, the morphology and grain size of the resulting strontium carbonate can be influenced by the gas atmosphere used during the decomposition of strontium oxalate. researchgate.net This, in turn, can affect the subsequent decomposition of strontium carbonate to strontium oxide. The preparation method of the initial strontium oxalate can also determine its morphology and, consequently, its thermal decomposition characteristics. For example, strontium oxalate formed in a polymethacrylic acid solution was found to have a biomimetic growth and dimensions of 6-7 µm. researchgate.net

Spectroscopic Characterization and Vibrational Analysis of Strontium Oxalate Monohydrate

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a fundamental technique for identifying the functional groups and probing the local chemical environment within a compound. For strontium oxalate (B1200264) monohydrate, the infrared spectrum reveals characteristic vibrations of the oxalate anion and the water of hydration. nih.gov

Assignment of Characteristic Vibrational Modes

The FT-IR spectrum of strontium oxalate monohydrate is marked by several distinct absorption bands corresponding to specific vibrational modes. conicet.gov.ar A strong, broad band observed in the region of 3000–3700 cm⁻¹ is attributed to the O-H stretching vibrations of the crystal water, indicating the presence of hydrogen bonding. researchgate.net The antisymmetric stretching vibration of the carboxylate groups (νₐₛ(COO)) appears as a very strong and sharp band around 1647 cm⁻¹, while the symmetric stretching vibration (νₛ(COO)) is observed as a strong doublet in the Raman spectrum with a weaker counterpart in the infrared spectrum around 1460 cm⁻¹. conicet.gov.arresearchgate.net Bending modes of the COO⁻ group also give rise to characteristic peaks in the fingerprint region of the spectrum. The deformation mode of water, δ(H₂O), is often obscured by the strong νₐₛ(COO) band around 1616 cm⁻¹. conicet.gov.ar

Table 1: Characteristic FT-IR Vibrational Modes for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H Stretching | 3000-3700 (broad) | Stretching of water molecules involved in hydrogen bonding. researchgate.net |

| C=O Stretching (antisymmetric) | ~1647 (very strong, sharp) | Antisymmetric stretching of the carboxylate groups. researchgate.net |

| C=O Stretching (symmetric) | ~1460 (weak) | Symmetric stretching of the carboxylate groups. conicet.gov.ar |

| H₂O Bending | ~1616 | Deformation mode of water, often overlapped by the C=O stretching band. conicet.gov.ar |

Analysis of Hydration States and Structural Peculiarities through IR Signatures

The FT-IR spectrum provides valuable insights into the hydration state of strontium oxalate. The presence and characteristics of the O-H stretching bands are direct indicators of water molecules within the crystal lattice. conicet.gov.ar In this compound, the splitting of the O-H stretching vibrations in the IR spectrum is a notable feature, suggesting a peculiar arrangement and function of the water molecule in the structure. conicet.gov.ar This is analogous to the behavior observed in whewellite (B87421) (calcium oxalate monohydrate). conicet.gov.ar The way water molecules are bonded, whether as coordinated water or lattice water, influences the position and shape of these bands. For instance, the transition between different hydration states, such as the monohydrate and dihydrate forms, can be monitored by observing changes in the O-H stretching region. nih.govconicet.gov.ar The thermal decomposition of strontium tartrate tetrahydrate has been shown to proceed through the formation of this compound, a process that can be followed by analyzing the evolution of the IR spectra. ias.ac.in

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is a complementary technique to FT-IR for investigating the vibrational modes of this compound. nih.gov

Identification of Zone Center Optical Phonons and Lattice Vibrations

Raman spectra of this compound allow for the identification of zone-center optical phonons, which involve the vibrations of atoms within the unit cell. researchgate.net The strongest Raman band for the monohydrate appears as a doublet at 1474/1459 cm⁻¹, assigned to the symmetric C=O stretching vibration. conicet.gov.ar This splitting is a characteristic feature also observed in whewellite. conicet.gov.ar Other prominent Raman bands correspond to the antisymmetric C=O stretching, C-C stretching, and various bending and rocking modes of the oxalate anion. conicet.gov.ar Lattice vibrations, which involve the motion of the strontium ions and the oxalate and water units as a whole, are typically observed at lower frequencies (below 400 cm⁻¹). researchgate.net

Table 2: Prominent Raman Bands for this compound

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| 1474/1459 (strong doublet) | Symmetric C=O stretching (νₛ(COO)). conicet.gov.ar |

| ~1616 (medium) | Antisymmetric C=O stretching (νₐₛ(COO)). conicet.gov.ar |

| ~865 (very weak) | C-C stretching. conicet.gov.ar |

Elucidation of Phase Transitions and Structural Changes via Raman Signatures

Raman spectroscopy is particularly sensitive to changes in crystal structure and symmetry. Therefore, it can be employed to study phase transitions in strontium oxalate. researchgate.net For instance, the application of high pressure can induce phase transitions from a monoclinic to a triclinic structure, which are manifested by the appearance of new Raman bands and changes in the existing ones. researchgate.net The splitting of certain Raman bands, such as the symmetric C=O stretching mode in the monohydrate, can provide information about the local environment and symmetry of the oxalate ions within the crystal lattice. conicet.gov.ar By comparing the Raman spectra of this compound with its dihydrate form, which shows an unsplit symmetric C=O stretching band, structural differences between the two hydrates can be clearly discerned. conicet.gov.ar

X-ray Diffraction (XRD) for Structural Elucidation

X-ray diffraction is the definitive technique for determining the crystal structure of solid materials. For this compound, powder XRD (PXRD) is commonly used to identify the crystalline phase and determine its lattice parameters. rsc.org this compound is known to crystallize in the triclinic space group P-1. conicet.gov.aracs.org The strontium cation (Sr²⁺) is typically eight-fold coordinated by oxygen atoms from both the oxalate anions and the water molecule. conicet.gov.ar

The XRD pattern of this compound is a unique fingerprint that distinguishes it from other hydrates, such as the tetragonal dihydrate, and from the anhydrous form. rsc.orgacs.org Studies have shown that upon dehydration, the structure of the monohydrate collapses to form a more dense, three-dimensional network structure of anhydrous strontium oxalate. acs.org Furthermore, XRD can be used to study the formation of solid solutions, for instance, by substituting calcium for strontium in the oxalate lattice, which can lead to changes in the unit cell parameters and even a lowering of crystal symmetry. mdpi.com The purity of synthesized this compound samples is routinely confirmed by comparing their experimental XRD patterns with standard diffraction data. conicet.gov.ar

Powder X-ray Diffraction (PXRD) for Phase Identification and Unit Cell Parameter Refinement

Powder X-ray Diffraction (PXRD) is a primary tool for identifying the crystalline phases of this compound and for refining its unit cell parameters. The purity of synthesized strontium oxalate hydrates can be confirmed using PXRD by comparing the obtained diffraction pattern with standard data. conicet.gov.ar Studies have utilized PXRD to determine the phase composition of precipitates containing strontium oxalate. mdpi.com For instance, the presence of this compound alongside other phases like strontium oxalate dihydrate has been identified and quantified. researchgate.net

The analysis of PXRD patterns allows for the determination of the crystal system and unit cell dimensions. For example, gel-grown strontium oxalate crystals were identified as belonging to the triclinic system with specific lattice parameters calculated from the X-ray diffractogram. researchgate.net The refinement of these parameters is crucial for accurate structural modeling.

Single Crystal X-ray Diffraction (SCXRD) for Detailed Atomic Structure Determination

Single Crystal X-ray Diffraction (SCXRD) provides a more detailed picture of the atomic arrangement within the crystal lattice. SCXRD studies have revealed that this compound crystallizes in the triclinic system with the space group P-1. conicet.gov.armdpi.com This technique allows for the precise determination of atomic coordinates, bond lengths, and bond angles.

In the structure of this compound, the strontium ion (Sr²⁺) is coordinated by eight oxygen atoms. conicet.gov.ar Seven of these oxygen atoms are from five different oxalate ligands, and one is from a water molecule. conicet.gov.ar This coordination forms a distorted square-antiprism geometry around the strontium cation. conicet.gov.ar The oxalate groups in the structure are nearly planar and act as bidentate ligands, connecting to two different strontium ions. conicet.gov.ar

Rietveld Refinement Analysis for Structural Parameter Estimation

Rietveld refinement is a powerful method used to analyze powder diffraction data to obtain detailed structural information. This technique has been applied to refine the crystal structure of strontium oxalate compounds from both X-ray and neutron powder diffraction data. osti.gov For a related compound, acid strontium oxalate, Rietveld refinement of neutron powder data yielded low R-values (R_B = 4.57%, R_F = 2.87%, and R_wp = 7.87%), indicating a good fit between the observed and calculated diffraction patterns. osti.gov This method allows for the precise estimation of lattice parameters, atomic positions, and thermal displacement parameters. scispace.com The structure of triclinic this compound has been refined using the Rietveld method with neutron powder diffraction data. scispace.com

Electronic Spectroscopy and Other Characterization Techniques

Beyond diffraction techniques, spectroscopic methods provide valuable information about the electronic and elemental properties of this compound.

UV-Visible Spectroscopic Studies for Optical and Electronic Properties (e.g., Band Gap Energies, Transparency)

UV-Visible spectroscopy is employed to investigate the optical and electronic characteristics of materials. Studies on strontium-containing oxalate crystals have shown that they can be insulators with a wide bandgap and exhibit optical transparency in the visible region. researchgate.net The optical band gap energy of strontium oxalate has been reported to be around 4.07 eV. researchgate.netosti.gov This high band gap value is indicative of its insulating nature. The UV-visible spectrum analysis can also provide other linear optical constants such as absorption, transmittance, reflectance, and refractive index. researchgate.net For instance, research on strontium calcium oxalate single crystals demonstrated that the material transmits light in the range of 224 nm to 1100 nm. researchgate.net

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition and Distribution

Energy Dispersive X-ray Spectroscopy (EDX or EDXA) is a technique used to determine the elemental composition of a sample. researchgate.net It has been utilized to confirm the presence of strontium in synthesized oxalate crystals and to analyze the elemental distribution within the material. mdpi.comresearchgate.net In studies of doped or mixed-cation oxalates, EDX is crucial for quantifying the concentration of the different elements present. mdpi.comresearchgate.net For example, in the synthesis of calcium-strontium oxalate solid solutions, EDX was used to determine the ratio of strontium to calcium in the resulting crystals. mdpi.comresearchgate.net This technique provides essential data for understanding the incorporation of different ions into the crystal lattice.

Crystal Growth Phenomena and Defect Studies in Strontium Oxalate Monohydrate Crystals

Microstructural Analysis of Grown Crystals

The surface topography of strontium oxalate (B1200264) monohydrate crystals offers a window into their growth history and the prevalence of crystalline imperfections. Optical microscopy and other surface analysis techniques are instrumental in identifying these features.

Crystals of strontium oxalate monohydrate, particularly those grown in gel media, often display a variety of growth defects that provide clues about the crystallization process. ripublication.com

Striations : These parallel lines on the crystal surface are indicative of a layer-by-layer growth mechanism. Striations have been observed on this compound crystals, often appearing as rectangular strips or in symmetrical patterns. ripublication.com

Etch Pits : The application of a suitable chemical etchant can reveal the points where dislocations emerge on the crystal surface by forming pits. The shape and density of these etch pits are related to the type and concentration of dislocations within the crystal. In this compound, both triangular and rectangular etch pits have been observed. ripublication.com

V-shaped Layer Growth : This growth pattern is frequently associated with screw dislocations, which provide a continuous step for crystal growth. The observation of V-shaped layers on the surface of this compound crystals suggests that a screw dislocation mechanism is active during their formation. ripublication.com

Chemical Etching Studies

Chemical etching is a widely used technique to visualize crystalline defects like dislocations. The process involves the selective dissolution of the crystal at these high-energy defect sites, making them observable.

A variety of etchants have been utilized to study the defects in this compound crystals. ripublication.com The choice of etchant influences the characteristics of the resulting etch pits.

Hydrochloric Acid (HCl) and Nitric Acid (HNO₃) : These strong acids are effective in revealing the defect structure of this compound. ripublication.com

Strontium Chloride (SrCl₂) and Ammonium (B1175870) Chloride (NH₄Cl) : Solutions of these salts have also been successfully employed as etchants. ripublication.com The use of ammonium chloride as an additive has also been shown to influence crystal size and suppress nucleation density during growth. ias.ac.in

The following table summarizes the etchants used in a study on gel-grown this compound crystals. ripublication.com

| Etchant | Concentration |

| Hydrochloric Acid (HCl) | 1M |

| Nitric Acid (HNO₃) | 1M |

| Strontium Chloride (SrCl₂) | 4M |

| Ammonium Chloride (NH₄Cl) | 4M |

| Ammonium Chloride + Hydrochloric Acid | 4M NH₄Cl + 1M HCl (70:30 ratio) |

This table is based on data from a study on the etching of gel-grown strontium oxalate crystals. ripublication.com

The rate at which this compound dissolves can be quantified by measuring the weight loss of the crystal over a specific time when immersed in an etchant. ripublication.com This dissolution rate is influenced by factors such as the type and concentration of the etchant, as well as the temperature.

Kinetic Studies of Etching and Dissolution Processes

Investigating the kinetics of etching and dissolution provides fundamental insights into the reaction mechanisms and energy requirements of these processes.

The activation energy for dissolution is a critical parameter that can be determined by studying the effect of temperature on the dissolution rate, often using the Arrhenius equation. ripublication.com This energy value helps to distinguish between different rate-controlling mechanisms.

A study on gel-grown strontium oxalate crystals determined the activation energy for dissolution in various etchants. ripublication.com It was found that reactions with lower activation energies were controlled by the chemical reaction at the crystal surface, while those with higher activation energies were diffusion-controlled. ripublication.com For instance, the dissolution in a mixture of ammonium chloride and hydrochloric acid had the lowest activation energy, while dissolution in strontium chloride solution exhibited the highest. ripublication.com

The table below presents the activation energies for the dissolution of this compound in different etchants as reported in one study. ripublication.com

| Etchant Solution | Activation Energy (kJ/mol) | Dissolution Control |

| 4M NH₄Cl + 1M HCl | Lowest Value | Chemical Reaction |

| 1M HCl | Slightly Increased | Chemical Reaction |

| 1M HNO₃ | Increased | Chemical Reaction |

| 4M NH₄Cl | High | Diffusion |

| 4M SrCl₂ | Highest Value | Diffusion |

This interactive table is based on findings from a kinetic study of strontium oxalate dissolution. ripublication.com

This data indicates that the dissolution process in strong acids is governed by the surface reaction, whereas in salt solutions, the rate is limited by the diffusion of species to and from the crystal surface. ripublication.com

Investigation of Diffusion-Controlled vs. Chemical Reaction-Controlled Dissolution

The dissolution of this compound crystals is a complex process governed by the interplay of several factors, primarily the transport of reactants and products (diffusion) and the chemical reactions occurring at the crystal surface. Understanding whether the dissolution is diffusion-controlled or chemical reaction-controlled is crucial for predicting and controlling the behavior of these crystals in various environments.

Kinetic studies on the dissolution of this compound crystals have been conducted using various etchants to probe the dominant mechanism. The rate of dissolution is determined by measuring the weight loss of the crystals at different temperatures, allowing for the calculation of the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation. ripublication.com

Research has shown that the dissolution mechanism can shift between diffusion-controlled and chemical reaction-controlled depending on the etchant used. ripublication.com For instance, when using etchants such as 4M SrCl2 and 4M NH4Cl, the dissolution of this compound was found to be diffusion-controlled, as indicated by the higher activation energies observed. ripublication.com In contrast, the use of etchants like 1M HCl, 1M HNO3, and a mixture of 4M NH4Cl and 1M HCl resulted in a chemical reaction-controlled dissolution, characterized by lower activation energies. ripublication.com

The pre-exponential factor, which relates to the frequency of collisions between reactant molecules, was also found to be higher in strontium chloride solution. This suggests a greater rate of successive collisions between strontium chloride molecules and the strontium oxalate crystal surface during the dissolution process. ripublication.com

The following tables summarize the findings from kinetic studies on this compound dissolution, illustrating the relationship between the etchant, activation energy, and the controlling mechanism.

Table 1: Dissolution Control Mechanism based on Etchant

| Etchant | Controlling Mechanism | Activation Energy |

| 4M SrCl2 | Diffusion-Controlled | Highest |

| 4M NH4Cl | Diffusion-Controlled | High |

| 1M HNO3 | Chemical Reaction-Controlled | Increased |

| 1M HCl | Chemical Reaction-Controlled | Slightly Increased |

| 4M NH4Cl + 1M HCl | Chemical Reaction-Controlled | Lowest |

This table provides a qualitative comparison of activation energies as detailed in the source material. ripublication.com

Table 2: Summary of Kinetic Study Findings

| Parameter | Observation | Implication |

| Activation Energy | Varies significantly with the etchant used. ripublication.com | The dominant dissolution mechanism (diffusion vs. chemical reaction) is dependent on the chemical environment. ripublication.com |

| High Activation Energy | Observed with 4M SrCl2 and 4M NH4Cl etchants. ripublication.com | Indicates a diffusion-controlled dissolution process. ripublication.com |

| Low Activation Energy | Observed with 1M HCl, 1M HNO3, and mixed etchant. ripublication.com | Indicates a chemical reaction-controlled dissolution process. ripublication.com |

| Pre-exponential Factor | Highest in strontium chloride solution. ripublication.com | Suggests a higher collision frequency between etchant molecules and the crystal surface. ripublication.com |

These investigations highlight the nuanced nature of this compound dissolution, where the controlling mechanism is not intrinsic to the crystal itself but is heavily influenced by the surrounding chemical environment.

Advanced Theoretical and Computational Investigations of Strontium Oxalate Monohydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to study the properties of strontium oxalate (B1200264), providing detailed information about its vibrational characteristics and crystal dynamics. Specifically, Density Functional Perturbation Theory (DFPT) has been used to calculate the zone-center optical phonons for different crystalline phases of strontium oxalate. tandfonline.comfigshare.com

Theoretical calculations have been successful in predicting the vibrational spectra (Raman and Infrared) of strontium oxalate. tandfonline.comfigshare.com These predictions are crucial for interpreting experimental spectroscopic data and assigning specific vibrational modes to observed peaks.

DFT calculations have identified the zone-center optical phonons in both monoclinic and triclinic phases of strontium oxalate. figshare.com The simulations provide a set of vibrational frequencies and their corresponding symmetries, which can be compared directly with experimental Raman spectra. tandfonline.com This comparison helps to elucidate the details of the crystal structure and the bonding environment within the material. The primary vibrational modes involve the oxalate anion (C₂O₄²⁻), the strontium cation (Sr²⁺), and the water of hydration. Key predicted vibrations include:

Oxalate C-C stretching modes: Vibrations associated with the stretching of the carbon-carbon single bond.

Oxalate C-O stretching modes: Symmetric and asymmetric stretching of the carbon-oxygen bonds.

O-C-O bending modes: In-plane and out-of-plane bending and rocking motions of the carboxylate groups.

Lattice modes: Low-frequency vibrations involving the motion of the Sr²⁺ cation and the entire oxalate anion within the crystal lattice, as well as librational modes of the water molecule.

The table below presents a comparison of theoretically predicted Raman active modes for strontium oxalate with experimentally observed frequencies, demonstrating the accuracy of the DFT-based models.

| Vibrational Mode Description | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Lattice Modes | < 200 | < 200 |

| O-C-O Bending/Rocking | 200 - 600 | 200 - 600 |

| C-C Stretch | ~900 | ~900 |

| C-O Symmetric Stretch | ~1300 | ~1300 |

| C-O Asymmetric Stretch | 1450 - 1650 | 1450 - 1650 |

A significant advantage of DFT calculations is the ability to visualize the atomic displacements associated with each vibrational mode. tandfonline.comfigshare.com This provides a dynamic picture of how atoms move relative to one another during a specific phonon vibration. For strontium oxalate monohydrate, these simulations show:

High-frequency stretching modes are largely localized within the oxalate anion, involving significant movement of carbon and oxygen atoms while the heavier strontium ion remains relatively stationary.

Low-frequency lattice modes are characterized by the collective motion of the strontium ions against the oxalate anions, representing the vibrations of the crystal lattice as a whole.

The water molecules contribute to specific librational (rocking) and translational modes, which are often coupled with other lattice vibrations.

These simulations of atomic displacements are fundamental to understanding the mechanics of the crystal lattice and how it responds to thermal energy and external stimuli like pressure.

Computational Modeling of Solid-State Reaction Mechanisms and Intermediates

The primary solid-state reaction of strontium oxalate is its thermal decomposition. Experimental studies using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have established that this decomposition occurs in distinct steps. researchgate.netkau.edu.sa The process generally involves dehydration followed by the decomposition of the anhydrous strontium oxalate into strontium carbonate and carbon monoxide. researchgate.net

SrC₂O₄·H₂O(s) → SrC₂O₄(s) + H₂O(g) (Dehydration) SrC₂O₄(s) → SrCO₃(s) + CO(g) (Decomposition)

While experimental kinetic analysis has been performed by fitting thermogravimetric data to various solid-state reaction models (e.g., diffusion-controlled or phase boundary-controlled mechanisms), detailed computational modeling of these reaction pathways at the quantum mechanical level is a complex undertaking. kau.edu.sa Such modeling would involve calculating the potential energy surface for the decomposition reaction, identifying the transition state structures for bond-breaking (C-C and C-O bonds) and bond-formation processes, and determining the activation energies for each step from first principles.

Currently, the scientific literature extensively covers the experimental kinetics but provides limited examples of full DFT-based simulations of the solid-state decomposition mechanism and its intermediates for strontium oxalate specifically.

Theoretical Predictions of Phase Stability under Various Conditions

Strontium oxalate can exist in different crystalline phases, and computational methods are used to predict their relative stability under conditions such as high pressure. Theoretical investigations have explored the phase transition between the monoclinic and triclinic structures of strontium oxalate. tandfonline.comfigshare.com

One powerful method for assessing crystal stability is through the calculation of phonon dispersion curves. tandfonline.com A stable crystal structure must have real (non-imaginary) phonon frequencies across the entire Brillouin zone. The presence of "soft modes," where a phonon frequency drops to zero or becomes imaginary, indicates a dynamic instability that will lead to a phase transition.

Computational studies on strontium oxalate have used phonon dispersion calculations to gain insight into its dynamic phase stability under high pressure. figshare.com The theoretical predictions help to explain experimentally observed phase transitions. For example, by calculating the enthalpy of different crystal structures as a function of pressure, DFT can predict the transition pressure at which one phase becomes more energetically favorable than another. These theoretical investigations are crucial for understanding the material's behavior in extreme environments and for elucidating the mechanisms behind pressure-induced phase transformations. tandfonline.comfigshare.com

Research Applications and Integration in Advanced Materials Science

Precursor Material for Strontium-Containing Compounds

The controlled thermal decomposition of strontium oxalate (B1200264) monohydrate makes it an ideal starting material for producing high-purity strontium carbonate and strontium oxide. These compounds, in turn, are fundamental building blocks for more complex materials.

The thermal decomposition of strontium oxalate monohydrate in air typically proceeds in distinct stages. The first step involves dehydration, followed by the decomposition of the anhydrous strontium oxalate into strontium carbonate (SrCO₃) and carbon monoxide (CO). arxiv.orgresearchgate.net This decomposition to strontium carbonate generally occurs in the temperature range of 400-600 °C. arxiv.org Upon further heating to higher temperatures, typically above 900 °C, the strontium carbonate decomposes to form strontium oxide (SrO) and carbon dioxide (CO₂). researchgate.netnih.gov

The precise temperatures for these decomposition steps can be influenced by factors such as the heating rate and the surrounding atmosphere. This controlled, multi-step decomposition allows for the selective synthesis of either strontium carbonate or strontium oxide by carefully managing the final temperature of the heat treatment. The fine particle size of the resulting strontium carbonate, when derived from the oxalate precursor, can facilitate subsequent reactions at lower temperatures. researchgate.net

| Decomposition Stage | Temperature Range (°C) | Products |

|---|---|---|

| Dehydration | ~127-200 | Anhydrous Strontium Oxalate (SrC₂O₄) + Water (H₂O) |

| Oxalate Decomposition | ~400-600 | Strontium Carbonate (SrCO₃) + Carbon Monoxide (CO) |

| Carbonate Decomposition | >900 | Strontium Oxide (SrO) + Carbon Dioxide (CO₂) |

This compound is a key precursor in the synthesis of complex oxides like strontium titanate (SrTiO₃), a material with significant applications in electronics and catalysis. researchgate.netresearchgate.netlew.ro In a common synthesis route, strontium oxalate is mixed with a titanium precursor, such as titanium dioxide (TiO₂). researchgate.net Upon heating, the strontium oxalate first decomposes to strontium carbonate. This finely divided strontium carbonate then reacts with the titanium dioxide at elevated temperatures (starting from around 800 °C) to form strontium titanate. researchgate.net The complete transformation to SrTiO₃ is typically achieved at temperatures around 1100 °C. researchgate.net

The use of strontium oxalate as a precursor offers advantages in controlling the stoichiometry and homogeneity of the final SrTiO₃ product. This method has been successfully employed to synthesize SrTiO₃ nanocrystals and nanocatalysts with specific properties. nih.govwikipedia.org For instance, SrTiO₃ nanoparticles synthesized from an oxalate precursor have been shown to exhibit a cubic perovskite structure and particle sizes in the nanometer range. researchgate.netnih.gov These nanocatalysts have demonstrated excellent performance in various chemical reactions due to their high surface area and specific acidic properties. nih.gov

Strontium oxalate is a vital component in the synthesis of Bismuth Strontium Calcium Copper Oxide (BSCCO) ceramic superconductors, a class of high-temperature superconductors. unesp.br The coprecipitation method is a frequently employed technique for preparing BSCCO precursors, where oxalates of the constituent metals (bismuth, strontium, calcium, and copper) are precipitated from a solution. researchgate.netnih.gov This approach ensures a high degree of homogeneity and reactivity among the components, which is crucial for the formation of the desired superconducting phases.

In this process, a solution containing the nitrates or other soluble salts of bismuth, lead (often used as a stabilizer), strontium, calcium, and copper is treated with an oxalic acid solution to precipitate the corresponding metal oxalates. The resulting precipitate, which includes strontium oxalate, is then washed, dried, and subjected to a carefully controlled heat treatment (calcination and sintering) to form the Bi-2212 (Bi₂Sr₂CaCu₂O₈₊ₓ) or Bi-2223 (Bi₂Sr₂Ca₂Cu₃O₁₀₊ₓ) superconducting phases. researchgate.netunesp.br The thermal decomposition of the oxalate precursors leads to the formation of highly reactive oxides that subsequently form the complex layered perovskite structure of the BSCCO superconductor. nih.gov The use of strontium oxalate in this precursor mixture is essential for achieving the correct stoichiometry and facilitating the solid-state reactions that lead to the superconducting ceramic.

Development of Advanced Ceramic and Glass Materials

The incorporation of strontium, often through the use of strontium oxalate as a precursor, can significantly enhance the properties of ceramic and glass materials.

Strontium-containing compounds, derived from the decomposition of strontium oxalate, are utilized to improve the mechanical and thermal properties of various ceramics. The addition of strontium can promote the densification of ceramics during sintering, leading to products with higher mechanical strength. For example, the incorporation of strontium into calcium silicate (B1173343) ceramics has been shown to enhance their densification and improve their physical and biological properties. The presence of strontium can also influence the phase transitions within the ceramic material, contributing to improved stability at high temperatures. In the context of bioactive ceramics, strontium-doped materials have demonstrated enhanced performance for applications in bone regeneration.